molecular formula C15H17N3O2 B7853104 Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245807-83-3

Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B7853104
CAS No.: 1245807-83-3
M. Wt: 271.31 g/mol
InChI Key: QDUFMZFFPQGITI-UHFFFAOYSA-N
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Description

Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of a suitable hydrazine derivative with a β-diketone.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or urea derivative under acidic or basic conditions to form the fused pyrimidine ring.

    Introduction of the cyclopropyl groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

    Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the cyclopropyl groups, leading to different chemical and biological properties.

    2,6-Difunctionalized ethyl pyrazolo[1,5-a]pyrimidine: Contains different substituents at positions 2 and 6, affecting its reactivity and applications.

    7-Heteroaryl-pyrazolo[1,5-a]pyrimidine: Contains heteroaryl groups, which can enhance its biological activity and specificity.

Properties

IUPAC Name

ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-15(19)11-8-16-13-7-12(9-3-4-9)17-18(13)14(11)10-5-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUFMZFFPQGITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3CC3)N=C1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178797
Record name Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-83-3
Record name Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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